

Investigating the Binding Site and Mechanism of GLPG2737 on CFTR: A Technical Overview

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Disclaimer: As of late 2025, the precise binding site of the CFTR corrector **GLPG2737** on the cystic fibrosis transmembrane conductance regulator (CFTR) protein has not been definitively elucidated in publicly available scientific literature. Research indicates that **GLPG2737** represents a novel class of corrector with a mechanism of action distinct from other characterized correctors, though its direct interaction points on the CFTR protein remain a subject of ongoing investigation.[1][2]

This technical guide provides a comprehensive overview of the available data regarding **GLPG2737**'s function, its synergistic effects with other CFTR modulators, and the experimental protocols used to characterize its activity.

Quantitative Data Summary

GLPG2737 is classified as a Type 2 corrector that enhances the trafficking of the F508del-CFTR mutant protein to the cell surface.[3][4][5] Its efficacy is significantly amplified when used in combination with a Type 1 corrector, such as GLPG2222 (a VX-809 analog), and a potentiator.[1][6] The following table summarizes the key quantitative data on the potency of GLPG2737 from studies on human bronchial epithelial (HBE) cells homozygous for the F508del CFTR mutation.



Condition	Assay	Cell Type	EC ₅₀ (nM)	Reference
GLPG2737 + Potentiator	Short-Circuit Current (Isc)	F508del/F508del HBE	497 ± 189	[1][6]
GLPG2737 + GLPG2222 (0.15 μM) + Potentiator	Short-Circuit Current (Isc)	F508del/F508del HBE	18 ± 6	[1][6]

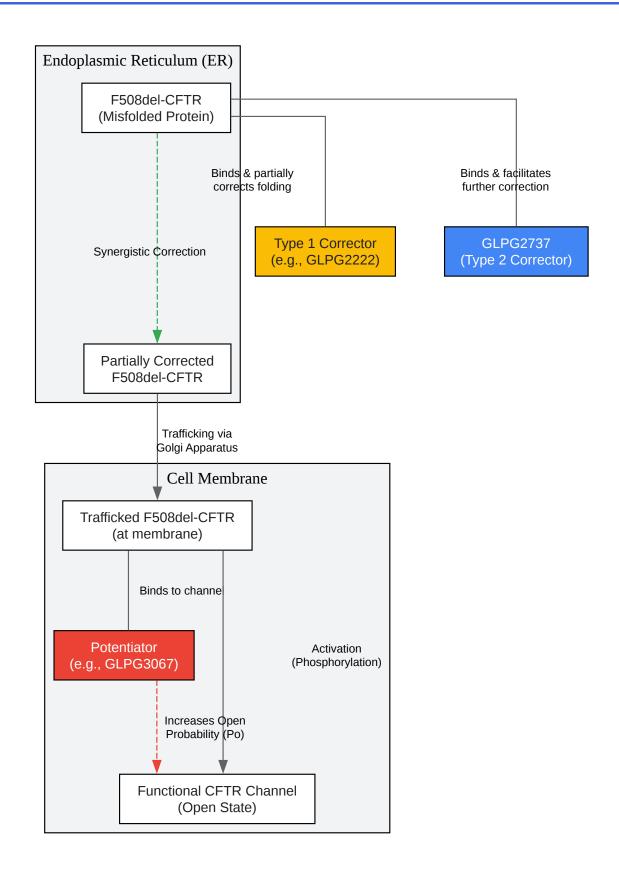
Interestingly, while **GLPG2737** acts as a corrector for the F508del mutant, it has been observed to inhibit the channel activity of wild-type CFTR.[1][7] In mouse kidney inner medullary collecting duct (mIMCD-3) cells, **GLPG2737** inhibited forskolin-stimulated wild-type CFTR channel activity with the following value:

Condition	Assay	Cell Type	IC50 (μM)	Reference
GLPG2737	YFP Halide Assay	mIMCD-3	2.41	[7][8]

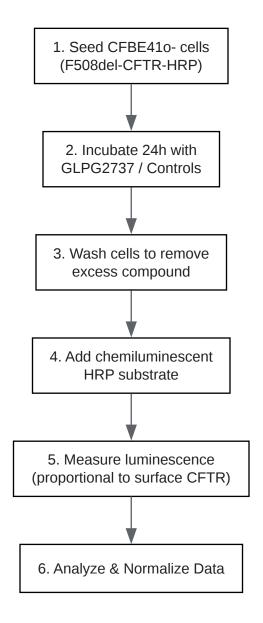
Signaling Pathways and Logical Relationships

The current understanding of **GLPG2737**'s mechanism suggests a synergistic relationship with other CFTR modulators to rescue the function of F508del-CFTR. This process can be visualized as a multi-step pathway from protein synthesis to channel function.









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